Ethyl 3-((6-chloro-3-nitropyridin-2-yl)amino)propanoate
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Overview
Description
Ethyl 3-[(6-chloro-3-nitropyridin-2-yl)amino]propanoate is a chemical compound that belongs to the class of nitropyridine derivatives It is characterized by the presence of a nitro group and a chloro group attached to a pyridine ring, along with an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(6-chloro-3-nitropyridin-2-yl)amino]propanoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-chloropyridine, is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the pyridine ring.
Amination: The nitro compound is then subjected to a nucleophilic aromatic substitution reaction with ethyl 3-aminopropanoate in the presence of a base such as N,N-diisopropylethylamine (DIEA) to form the desired product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(6-chloro-3-nitropyridin-2-yl)amino]propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Reduction: Ethyl 3-[(6-amino-3-nitropyridin-2-yl)amino]propanoate.
Substitution: Ethyl 3-[(6-substituted-3-nitropyridin-2-yl)amino]propanoate, where the substituent depends on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(6-chloro-3-nitropyridin-2-yl)amino]propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting protein kinases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of ethyl 3-[(6-chloro-3-nitropyridin-2-yl)amino]propanoate involves its interaction with specific molecular targets, such as protein kinases. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various cellular pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Ethyl 3-[(6-chloro-3-nitropyridin-2-yl)amino]propanoate can be compared with other nitropyridine derivatives, such as:
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound also contains a nitropyridine moiety and is used as a kinase inhibitor.
4-chloro-2-amino-3-nitropyridine: Another similar compound used in the synthesis of various pharmaceuticals.
The uniqueness of ethyl 3-[(6-chloro-3-nitropyridin-2-yl)amino]propanoate lies in its specific structural features, which make it suitable for targeted applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C10H12ClN3O4 |
---|---|
Molecular Weight |
273.67 g/mol |
IUPAC Name |
ethyl 3-[(6-chloro-3-nitropyridin-2-yl)amino]propanoate |
InChI |
InChI=1S/C10H12ClN3O4/c1-2-18-9(15)5-6-12-10-7(14(16)17)3-4-8(11)13-10/h3-4H,2,5-6H2,1H3,(H,12,13) |
InChI Key |
XPSGHEQJUZODNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC1=C(C=CC(=N1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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